molecular formula C₅₁H₇₉NO₁₅ B1144831 Rapamycin Dialdehyde CAS No. 500733-49-3

Rapamycin Dialdehyde

Cat. No. B1144831
CAS RN: 500733-49-3
M. Wt: 946.17
InChI Key:
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Description

Synthesis Analysis

The total synthesis of rapamycin has been reported by Nicolaou et al. (1993, 1995) and involves the construction of rapamycin from a fully functionalized acyclic precursor through a "stitching-cyclization" process. This process introduces the two missing carbons as the central olefinic unit of the triene moiety. The synthesis exploits a Stille-type coupling-cyclization reaction facilitated by an enedistannane bridging unit to complete the macrocycle in a single step, avoiding instability issues and late-stage oxidation state adjustments (Nicolaou et al., 1993; Nicolaou et al., 1995).

Molecular Structure Analysis

Rapamycin features a complex macrocyclic structure with a 31-membered lactone ring, several methyl groups, and a triene moiety. The structure determination and analysis have been greatly aided by NMR and molecular dynamics investigations, which provided detailed insights into the molecule's conformation in solution and its comparison with the crystal structure (Kessler et al., 1993).

Chemical Reactions and Properties

Rapamycin undergoes various chemical reactions due to its functional groups, including esterification, oxidation, and coupling reactions integral to its total synthesis. The macrocyclization step, a critical part of its synthesis, showcases its reactivity, particularly in forming the large macrocyclic ring structure. The molecule's ability to undergo selective reactions has been utilized in generating rapamycin analogs with modified properties (Goss et al., 2010).

Physical Properties Analysis

The physical properties of rapamycin, such as solubility, melting point, and crystalline form, are crucial for its formulation and application. Rapamycin is a colorless solid with a melting point of 183-185°C, and its solubility characteristics are essential for its biological activity and use as a pharmaceutical compound. The empirical formula of rapamycin is C56H89NO14, indicating its large molecular size and complexity (Sehgal et al., 1975).

Scientific Research Applications

Oncology Applications

Rapamycin has significant implications in oncology. It inhibits the assembly of mTORC2, a protein complex involved in cell survival and tumor growth. This property makes rapamycin effective in reducing tumor progression and enhancing proapoptotic effects in cancer cells (Sarbassov et al., 2006). Additionally, rapamycin's inhibition of mTOR signaling is linked to its potential as an anti-cancer therapeutic, particularly in cancers with defective PtdIns3K-PTEN signaling (Guertin & Sabatini, 2005).

Anti-Aging and Neurodegenerative Diseases

Rapamycin demonstrates potential as an anti-aging therapeutic. It extends both mean and maximum lifespan in mice, although the exact mechanisms and implications for humans are still under investigation (Lamming et al., 2013). In neurodegeneration, rapamycin offers neuroprotection in experimental models of Alzheimer's, Parkinson's, and other neurodegenerative diseases by influencing cell growth, protein synthesis, and autophagy (Bové et al., 2011).

Immunology and Transplant Medicine

In transplant medicine, rapamycin selectively expands CD4+CD25+FoxP3+ regulatory T cells, which are crucial for inducing and maintaining peripheral tolerance, thereby preventing allograft rejection (Battaglia et al., 2005). It's also used to modify CD4+CD25+FOXP3+ Regulatory T-Cells in patients with type 1 diabetes, enhancing their suppressive activity without altering effector T-cell function (Monti et al., 2008).

Metabolic Research

Rapamycin impacts metabolic research, particularly in understanding the mechanistic target of rapamycin (mTOR) pathway, which coordinates cell growth and metabolism with environmental inputs. This pathway is pivotal in the study of cancer, diabetes, and aging processes (Saxton & Sabatini, 2017).

Mechanism of Action

Target of Action

Rapamycin Dialdehyde primarily targets the mammalian target of rapamycin (mTOR) . mTOR is an intracellular serine/threonine protein kinase that plays a central role in various cellular processes, including cell growth and proliferation, protein synthesis, and autophagy . Another primary target of Rapamycin is Fpr1 (FK506-sensitive proline rotamase 1) , a protein of the FKBP12 (FK506-binding protein 12 kDa) family .

Mode of Action

Rapamycin inhibits mTOR by associating with its intracellular receptor FK506-binding protein 12 (FKBP12) . The FKBP12-rapamycin complex interacts directly with the FKBP12-rapamycin-binding (FRB) domain of mTOR . Once loaded onto the FRB domain, the FKBP12–rapamycin complex inhibits mTOR, which associates with various proteins in mammals and is important in the life of the cell .

Biochemical Pathways

Rapamycin has a specific action on the mTOR signaling pathway . mTOR has been identified as a key regulator of different pathways . The mTOR pathway is a major nutrition and energy sensor that regulates growth and life span in yeast and animals . Inhibition of mTOR by rapamycin results in slower overall root, leaf, and shoot growth and development, leading to poor nutrient uptake and light energy utilization .

Pharmacokinetics

The pharmacokinetics of Rapamycin have been studied in various models . In one study, dogs received a single intramuscular dose of rapamycin and underwent 48-hour whole blood pharmacokinetic sampling . Additionally, daily intramuscular doses of rapamycin were administered for 7 days with blood rapamycin trough levels collected on Day 8, 9, and 15 .

Result of Action

Rapamycin has multiple protective effects against atherosclerosis through various molecular mechanisms . It acts on various cells (endothelial cells, macrophages, vascular smooth muscle cells, and T-cells) in early and advanced atherosclerosis . Moreover, it has been used successfully as an anti-proliferation agent to prevent in-stent restenosis or vascular graft stenosis in patients with coronary artery disease .

Action Environment

The action of Rapamycin can be influenced by environmental factors . For instance, a perceived signal generated by TOR suppression redirects carbon flow and metabolic shift to other pathways to support the growth of rapamycin-treated plants . This indicates a link between TOR signaling and nutrition/light energy status . Moreover, the TOR signaling axis integrates environmental signals to regulate metabolism, growth, and life span .

Biochemical Analysis

Biochemical Properties

Rapamycin Dialdehyde interacts with various enzymes, proteins, and other biomolecules. It inhibits the mammalian target of rapamycin (mTOR) by associating with its intracellular receptor FK506-binding protein 12 (FKBP12) . The FKBP12-Rapamycin Dialdehyde complex interacts directly with the FKBP12-rapamycin-binding (FRB) domain of mTOR . This interaction plays a crucial role in various biochemical reactions.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . This compound improves physiological parameters associated with aging in the immune, cardiovascular, and integumentary systems of healthy individuals or individuals with aging-related diseases .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It binds to its intracellular receptor FK506-binding protein 12 (FKBP12), which then interacts directly with the FKBP12-rapamycin-binding (FRB) domain of mTOR . This interaction leads to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound change in laboratory settings. It has been observed that this compound therapy reduces age-related plaque deposition by decreasing AβPP production and down-regulating β-secretase and γ-secretase activities . It also increases amyloid-β clearance by promoting autophagy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At a high dose (8 mg/kg/day) given i.p., this compound had no effect on lifespan of female mice; however, this dose and route of this compound increased the lifespan of male rats by 61% .

Metabolic Pathways

This compound is involved in various metabolic pathways. It has its specific action on the mTOR signaling pathway, which has been identified as a key regulator of different pathways . It also modulates at least five of 12 defined hallmarks of aging .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It has concentration-dependent inhibitory effects on drug transport mediated by Pgp, MRP-1, BCRP, and LRP in cell lines with MDR mediated by these proteins .

Subcellular Localization

This compound is localized to several distinct subcellular compartments . The finding that mTORC1, which this compound inhibits, is localized to the lysosome has significantly enhanced our understanding of mTORC1 regulation .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Rapamycin Dialdehyde involves a series of reactions starting from Rapamycin. The first step involves the conversion of Rapamycin to Rapamycin-42-O-succinate. This intermediate is then oxidized to form Rapamycin-42-O-succinimide. The succinimide group is then hydrolyzed to form Rapamycin-42-O-carboxylic acid. The carboxylic acid group is then activated with DCC, followed by reaction with formaldehyde to form Rapamycin Dialdehyde.", "Starting Materials": [ "Rapamycin", "Succinic anhydride", "N,N'-dicyclohexylcarbodiimide (DCC)", "Formaldehyde" ], "Reaction": [ "Rapamycin is reacted with succinic anhydride in the presence of a catalyst to form Rapamycin-42-O-succinate.", "Rapamycin-42-O-succinate is oxidized using a suitable oxidizing agent to form Rapamycin-42-O-succinimide.", "Rapamycin-42-O-succinimide is hydrolyzed using a suitable hydrolyzing agent to form Rapamycin-42-O-carboxylic acid.", "The carboxylic acid group in Rapamycin-42-O-carboxylic acid is activated with DCC.", "Formaldehyde is added to the activated carboxylic acid group to form Rapamycin Dialdehyde." ] }

CAS RN

500733-49-3

Molecular Formula

C₅₁H₇₉NO₁₅

Molecular Weight

946.17

synonyms

(2S)-(2R,3S,6R,7E,9R,15E)-9-Hydroxy-1-((1S,4R)-4-hydroxy-3-methoxycyclohexyl)-10-methoxy-2,6,8,12,14-pentamethyl-5,11,17-trioxoheptadeca-7,15-dien-3-yl 1-(2-((2R,3R,6S)-2-hydroxy-6-((S,E)-2-methoxy-3-methyl-5-oxopent-3-en-1-yl)-3-methyltetrahydro-2H-

Origin of Product

United States

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